Cas no 2228489-99-2 (3-amino-1,1-diphenylbutan-2-one)

3-amino-1,1-diphenylbutan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1,1-diphenylbutan-2-one
- EN300-1861739
- 2228489-99-2
-
- インチ: 1S/C16H17NO/c1-12(17)16(18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,17H2,1H3
- InChIKey: DKNHAVZLVBNBQC-UHFFFAOYSA-N
- SMILES: O=C(C(C)N)C(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- 精确分子量: 239.131014166g/mol
- 同位素质量: 239.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- XLogP3: 2.7
3-amino-1,1-diphenylbutan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861739-5.0g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1861739-0.25g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1861739-0.5g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1861739-2.5g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1861739-1.0g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1861739-0.05g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1861739-10.0g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1861739-5g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1861739-10g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1861739-0.1g |
3-amino-1,1-diphenylbutan-2-one |
2228489-99-2 | 0.1g |
$1031.0 | 2023-09-18 |
3-amino-1,1-diphenylbutan-2-one 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-amino-1,1-diphenylbutan-2-oneに関する追加情報
3-Amino-1,1-Diphenylbutan-2-One: A Comprehensive Overview
3-Amino-1,1-diphenylbutan-2-one (CAS No. 2228489-99-2) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis. In recent years, researchers have explored its role in drug development, material engineering, and biotechnology, making it a focal point in contemporary scientific research.
The molecular structure of 3-amino-1,1-diphenylbutan-2-one is characterized by a ketone group at the 2-position and an amino group at the 3-position. This arrangement provides the compound with both nucleophilic and electrophilic reactivity, enabling it to participate in a wide range of chemical reactions. The presence of two phenyl groups at the 1-position adds stability to the molecule while also contributing to its aromaticity. These structural features make 3-amino-1,1-diphenylbutan-2-one an ideal precursor for synthesizing complex organic molecules.
Recent studies have highlighted the potential of 3-amino-1,1-diphenylbutan-2-one in the development of novel pharmaceutical agents. Its ability to act as a chiral auxiliary has been exploited in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Additionally, researchers have investigated its role as a building block for bioactive molecules, such as kinase inhibitors and anti-inflammatory agents. These findings underscore its importance in drug discovery and development.
In the field of materials science, 3-amino-1,1-diphenylbutan-2-one has been employed as a precursor for synthesizing advanced polymers and hybrid materials. Its reactivity allows for the formation of cross-linked networks with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated its utility in creating high-performance materials for applications in electronics, aerospace, and biomedical devices.
The synthesis of 3-amino-1,1-diphenylbutan-2-one involves a multi-step process that typically begins with the preparation of intermediates such as benzaldehyde derivatives. The use of catalytic asymmetric hydrogenation has emerged as a key technique for achieving high enantiomeric excess in its production. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste and reducing energy consumption.
Despite its numerous advantages, the handling and storage of 3-amino-1,1-diphenylbutan-2-one require careful consideration due to its sensitivity to environmental factors such as light and moisture. Researchers have developed innovative methods for stabilizing the compound during storage and transportation, ensuring its integrity for downstream applications.
In conclusion, 3-amino-1,1-diphenylbutan-2-one (CAS No. 2228489-99-2) stands out as a pivotal compound in modern chemistry. Its unique properties and versatility make it an invaluable tool across diverse scientific disciplines. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an even greater role in advancing technological and medical innovations.
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